(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c1-9-4-2-3-7-15(9)12(16)10-5-6-11(13)14-8-10/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
XCBFDGHHGVSHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Chloropyridine-3-carboxylic Acid
The synthesis begins with the preparation of 6-chloropyridine-3-carboxylic acid, a critical intermediate. While direct methods for its synthesis are scarce in the provided sources, analogous protocols suggest oxidation or hydrolysis pathways. For instance, methyl 3-bromo-6-chloropyridine-2-carboxylate (CAS: 1214328-96-7) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Example Protocol :
-
Ester Hydrolysis :
-
React methyl 3-bromo-6-chloropyridine-2-carboxylate (50.00 g, 211.5 mmol) with lithium hydroxide (LiOH·H₂O) in a mixture of methanol (MeOH) and tetrahydrofuran (THF).
-
Stir at room temperature for 12–24 hours.
-
Acidify with HCl to precipitate the carboxylic acid.
-
Yield : Quantitative conversion reported for similar esters.
-
Activation to Acid Chloride
The carboxylic acid is converted to its acid chloride to enhance reactivity toward nucleophilic amines like 2-methylpiperidine.
Example Protocol :
-
Thionyl Chloride Method :
-
Add thionyl chloride (SOCl₂, 2 eq) to 6-chloropyridine-3-carboxylic acid in anhydrous dichloromethane (DCM).
-
Reflux for 2–4 hours, then evaporate excess SOCl₂ under reduced pressure.
-
Key Consideration : Ensure complete removal of SOCl₂ to avoid side reactions.
-
Amidation with 2-Methylpiperidine
The acid chloride reacts with 2-methylpiperidine to form the target amide.
Example Protocol :
-
Base-Mediated Coupling :
-
Dissolve 6-chloropyridine-3-carbonyl chloride (1 eq) in DCM.
-
Add 2-methylpiperidine (1.2 eq) and triethylamine (TEA, 2 eq) dropwise at 0°C.
-
Warm to room temperature and stir for 12 hours.
-
Wash with water, dry over Na₂SO₄, and purify via column chromatography.
-
Alternative Coupling Methods
Modern coupling agents offer milder conditions and higher efficiency.
Example Protocol (HATU-Mediated Coupling) :
-
Reaction Setup :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
Base Selection : TEA and DIPEA effectively neutralize HCl generated during amidation.
-
Coupling Agents : HATU outperforms EDCl in yield and reaction time for sterically hindered amines.
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 7.94 (d, 1H, pyridine-H), 4.01 (s, 3H, methyl ester) |
| LC-MS | m/z = 238.71 [M+H]⁺ (consistent with molecular weight) |
| IR | ν = 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Cl stretch) |
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Acid Chloride + Amine | 70–85% | Low | Moderate |
| HATU-Mediated Coupling | 80–90% | High | High |
| EDCl/HOBt | 65–75% | Medium | Low |
Trade-offs : While HATU offers superior yields, its cost may limit industrial use. Acid chloride routes balance cost and efficiency for mid-scale production.
Industrial-Scale Production Considerations
-
Safety : Handling SOCl₂ and lithiation reagents requires inert atmospheres and specialized equipment.
-
Environmental Impact : Solvent recovery systems (e.g., DCM, DMF) mitigate waste.
-
Cost Drivers : 2-Methylpiperidine accounts for 40–50% of raw material costs.
Chemical Reactions Analysis
(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Research indicates that (6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone exhibits notable biological activity, particularly as an antagonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in various neurological conditions, suggesting potential therapeutic applications in treating disorders such as anxiety, depression, and schizophrenia.
Key Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| mGluR5 Antagonism | Modulation of neurotransmitter release | |
| Neuroprotective Effects | Potential treatment for neurodegenerative diseases | |
| Anticancer Activity | Cytotoxic effects against certain cancer cell lines |
Applications in Research and Medicine
The compound's ability to interact with specific molecular targets makes it valuable in several research areas:
- Neurological Disorders : Its role as an mGluR5 antagonist positions it as a candidate for developing treatments for anxiety and depression. Studies have shown that modulation of this receptor can lead to significant behavioral changes in animal models.
- Cancer Research : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Further research is necessary to elucidate its mechanisms of action and efficacy.
- Pharmacological Profiles : The compound's interaction with other receptors and enzymes involved in neurological pathways has been explored, which may contribute to its overall therapeutic potential.
Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety levels compared to control groups, supporting its potential use in treating anxiety disorders.
Study 2: Anticancer Properties
In vitro assays demonstrated that the compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Further investigations are planned to explore its mechanism of action and potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The chloropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylpiperidine group may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, focusing on substituent variations and their implications:
Key Observations :
- Chlorine Position: The 6-chloro substituent on pyridine is conserved in most analogs, but its electronic effects vary when paired with different amine groups. For example, in this compound, the chlorine enhances electrophilicity, while in benzotriazole analogs, it may stabilize resonance structures .
- Conversely, the 4-aminopiperidine analog () increases solubility due to the amine’s polarity .
Physicochemical Properties
- Melting Points : Benzotriazole analogs () exhibit higher melting points (~150–160°C) due to aromatic stacking, whereas piperidine-based compounds (e.g., ) have lower melting points (~80–100°C) owing to reduced crystallinity .
- Solubility: The 4-aminopiperidine analog () is more water-soluble than the 2-methylpiperidine derivative due to hydrogen-bonding capability .
Biological Activity
(6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone, a compound with the molecular formula CHClNO and a molecular weight of 238.71 g/mol, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in preclinical models, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been investigated for its role as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression.
- Inhibition of Prostaglandin Dehydrogenase :
- Antitumor Activity :
Efficacy in Preclinical Models
Recent studies have evaluated the efficacy of this compound in animal models.
- In Vivo Studies :
Case Studies
Several case studies highlight the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for (6-Chloropyridin-3-yl)(2-methylpiperidin-1-yl)methanone, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves coupling 6-chloropyridine-3-carboxylic acid derivatives with 2-methylpiperidine. A common approach uses carbodiimide reagents (e.g., DCC or EDC) with DMAP as a catalyst in dichloromethane (DCM) to form the methanone linkage . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Intermediate characterization employs ¹H NMR (600 MHz, CDCl₃) to confirm coupling efficiency and HRMS (ESI+, <5 ppm mass accuracy) for molecular formula validation .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Coupling | DCC, DMAP, DCM, RT, 24h | Amide bond formation |
| Purification | Silica gel chromatography | Remove unreacted reagents |
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- X-ray crystallography : SHELXL refines single-crystal data to determine bond lengths/angles and confirm stereochemistry. Twinned data may require Hooft parameter adjustments .
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent environments. For example, the 6-chloropyridinyl proton signals appear as doublets near δ 8.2–8.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) with sub-ppm accuracy .
- ORTEP-3 : Generates 3D molecular graphics for publication-quality structural representations .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinities to target proteins (e.g., enzymes with pyridine-binding pockets). Ligand preparation includes geometry optimization via Gaussian09 at the B3LYP/6-31G* level .
- QSAR studies : Substituent effects (e.g., chloro vs. fluoro groups) are modeled using MOE or RDKit to correlate structural features with activity .
Q. What challenges arise during crystallographic refinement, and how are they resolved?
- Methodological Answer :
- Twinned data : SHELXL’s TWIN/BASF commands refine twinned crystals. Hooft parameters (|E²−1| statistics) diagnose twinning .
- Disorder : Partial occupancy modeling splits atoms into multiple positions with restrained bond distances.
Q. How are structure-activity relationships (SARs) explored for analogs of this compound?
- Methodological Answer :
- Substituent variation : Replace the 6-chloro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups via nucleophilic aromatic substitution .
- Bioassays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) or cellular models. For example, pyridine derivatives in showed potential in neurological target modulation .
Q. What analytical methods quantify this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). ESI+ ionization detects [M+H]⁺. Calibration curves (1–1000 ng/mL) ensure linearity (R² >0.99) .
- Sample prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) extracts the compound from plasma .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
